molecular formula C5H8BrN3O2 B1378683 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1573547-56-4

3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No. B1378683
M. Wt: 222.04 g/mol
InChI Key: PQHYMILKWASMFR-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole, also known as BMTA, is a heterocyclic compound that has been widely used in various scientific research applications due to its unique properties. BMTA is a highly versatile compound that has been used in synthetic organic chemistry, medicinal chemistry, and biochemistry. BMTA has been studied for its potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent. The synthesis method of BMTA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in

Scientific Research Applications

Triazole Compounds in Medicinal Chemistry

Triazole derivatives are notable for their therapeutic potential and have been explored for their antifungal, antibacterial, and antiviral properties. For example, triazoles such as fluconazole and itraconazole are widely used as antifungal agents, indicating the relevance of triazole compounds in developing new treatments for fungal infections (Ceesay et al., 2016). The structure-activity relationship (SAR) studies of triazoles contribute significantly to understanding how modifications in their molecular structure could enhance their pharmacological profiles.

Triazole Derivatives in Agriculture

In the agricultural sector, triazole compounds are utilized as fungicides to protect crops from fungal pathogens. Their mechanism of action often involves inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The research on dietary exposure to triazole fungicides underscores their pervasive use and the importance of understanding their safety profile (Cui et al., 2021). Furthermore, studies on triazole resistance highlight the ongoing need to develop novel triazole derivatives to combat resistance in pathogens (Denning et al., 2011).

properties

IUPAC Name

3-bromo-5-methoxy-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2/c1-10-3-9-5(11-2)7-4(6)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHYMILKWASMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205403
Record name 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole

CAS RN

1573547-56-4
Record name 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1573547-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-5-methoxy-1-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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